Field: Medicinal Chemistry
Application: This compound has been used in the design and synthesis of novel anti-cancer agents. Specifically, it has been used to create 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, which have shown high anti-tumor activity.
Methods: A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs.
Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells.
Field: Biochemistry
Application: This compound has been used as a PDI inhibitor to examine the functional conservation of PDIs in human embryonic kidney cells.
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a chemical compound characterized by its unique bicyclic structure. Its molecular formula is C₁₂H₁₅ClN₂, with a molecular weight of 222.72 g/mol. This compound is a derivative of the tetrahydro-γ-carboline class and features a methyl group at the 8-position of the pyridoindole structure, which contributes to its biological activity and potential pharmacological applications .
The mechanism of action of 8-Me-THPI HCl is unknown due to the limited research available. Tetrahydroindoles, the class it belongs to, have been explored for various biological activities, including antidepressant and anticonvulsant effects []. However, specific details on 8-Me-THPI HCl's potential biological targets or mechanisms are not documented in scientific publications.
The chemical reactivity of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride can be explored through various synthetic routes. It can undergo reactions typical for nitrogen-containing heterocycles, including:
These reactions are significant for modifying the compound to enhance its biological properties or to create analogs for further study .
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride has been identified as a novel chemotype with potential as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. In vitro studies have demonstrated its ability to enhance CFTR activity in cellular models. This activity is crucial for developing treatments for cystic fibrosis and other diseases associated with CFTR dysfunction .
Additionally, derivatives of this compound have been evaluated for their antagonistic effects on serotonin receptors (5-HT6), indicating potential applications in treating cognitive disorders and enhancing memory functions .
The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride typically involves multi-step organic reactions. Common methods include:
These methods allow for the efficient production of the compound while maintaining structural integrity .
The primary applications of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride include:
Its unique structural features make it a valuable candidate in drug discovery programs aimed at treating complex diseases .
Interaction studies have shown that 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride interacts with various biological targets. Notably:
These interactions highlight its versatility and importance in pharmacological applications .
Several compounds share structural similarities with 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride. Notable examples include:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 2-Methyl-1H-indole | Indole derivative | Antidepressant properties |
| 5-Hydroxytryptamine (Serotonin) | Biogenic amine | Neurotransmitter involved in mood regulation |
| Dimebon (Latrepirdine) | γ-Carboline derivative | Cognitive enhancer and neuroprotective agent |
| 8-Sulfonyl-substituted tetrahydro-indoles | Tetrahydro-indole derivative | Antagonists of serotonin receptors |
The uniqueness of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride lies in its specific methyl substitution pattern and its dual role as both a CFTR potentiator and a potential cognitive enhancer through serotonin receptor modulation. This combination of activities sets it apart from other similar compounds that may only target one pathway or receptor type .
The Pomeranz-Fritsch reaction represents a foundational approach for constructing pyrido[4,3-b]indole scaffolds through acid-catalyzed cyclization of benzalaminoacetals [1]. This classical methodology has undergone significant modifications to accommodate the specific structural requirements of tetrahydro-pyrido[4,3-b]indole synthesis. The Jackson and Shannon modification of the Pomeranz-Fritsch isoquinoline synthesis has been successfully applied to synthesize 5H-pyrido[4,3-b]indole derivatives, achieving 16% overall yield from 3-formylindole starting materials [2].
The original Pomeranz-Fritsch protocol involves heating benzalaminoacetals in concentrated sulfuric acid, but this approach often yields poor results for methoxy-substituted substrates due to ether deprotection and dimerization side reactions [3]. Modified conditions utilizing trifluoroacetic acid as a less nucleophilic counterion and higher dilution conditions have been developed to circumvent these limitations [3]. The use of ethylene glycol and sulfuric acid as co-solvents has proven particularly effective, with optimal reaction parameters detailed in Table 1.
| Parameter | Optimal Value | Yield Enhancement |
|---|---|---|
| Solvent System | Chloroform/Ethanol (1:1) | 78% yield |
| Catalyst | Copper(I) iodide (5 mol%) | Improved efficiency |
| Temperature | Reflux (80°C) | Complete conversion |
| Reaction Time | 6-8 hours | Optimal cyclization |
The Fujioka-Kita modification employs trimethylsilyl triflate with amine bases to activate dimethylacetals under sufficiently mild conditions for Pomeranz-Fritsch cyclization [4]. This approach expands the scope of accessible 1,2-dihydroisoquinoline products, which serve as crucial intermediates for pyrido[4,3-b]indole synthesis. The method demonstrates particular effectiveness with electron-rich aromatic systems commonly encountered in pyrido[4,3-b]indole frameworks [4].
Recent developments have focused on optimizing the cyclization conditions through careful control of acid strength and reaction temperature [5]. Polyphosphoric acid at 110°C for 30 minutes has emerged as an effective cyclization medium for N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamides, providing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones with minimal side product formation [5]. The reaction yield demonstrates strong dependence on the specific acid employed, with polyphosphoric acid showing superior performance compared to traditional mineral acids [5].
Rhodium(III)-catalyzed chelation-assisted C–H activation represents a powerful strategy for constructing pyrido[4,3-b]indole frameworks through annulation processes [6]. These methodologies leverage the unique reactivity of pentamethylcyclopentadienyl rhodium complexes to achieve regioselective functionalization of aromatic substrates. The development of modified cyclopentadienyl ligands has significantly enhanced the performance of rhodium catalysts in pyrido[4,3-b]indole synthesis [7].
Gold-catalyzed domino cycloisomerization combined with Pictet-Spengler reactions provides an alternative approach to tetrahydropyrido[4,3-b]indole scaffolds [8]. This methodology employs 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes using an AuIPrCl catalyst system (5 mol%) with silver hexafluoroantimonate (10 mol%) to produce 1-aryl-N-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indole derivatives in good yields [8]. The reaction represents the first reported synthesis of tetrahydro pyrido[4,3-b]indole scaffolds through tandem 5-endo-dig cyclization and Pictet-Spengler reaction [8].
The rhodium-catalyzed pyridannulation of indoles with diazoenals offers a direct approach to pyrido[1,2-a]indoles through [4+2]-annulation mechanisms [9]. This transformation involves C-2 functionalization of 3-substituted indoles with diacceptor rhodium enalcarbenoids, providing access to privileged pyrido[1,2-a]indole structures that can be further elaborated to tetrahydropyrido[4,3-b]indoles [9]. The methodology demonstrates excellent chemoselectivity and functional group tolerance across diverse substrate classes [9].
Advanced rhodium catalysis employing modified cyclopentadienyl ligands has shown remarkable improvements in reaction parameters [7]. The use of pentamethylindenyl and substituted cyclopentadienyl ligands enhances diastereoselectivity, with some systems achieving complete regiocontrol through greater variation in metal π-coordination compared to standard pentamethylcyclopentadienyl ligands [7]. These structural modifications accommodate steric bulk more effectively, leading to improved transition state geometries and enhanced selectivity [7].
Barbier-type allylation reactions provide efficient access to complex pyrido[4,3-b]indole structures through in situ organometallic species generation [10]. These transformations are particularly attractive for pyrido[4,3-b]indole synthesis because they tolerate the presence of ester and lactone functionalities that are commonly incorporated in the target molecules [11]. The reaction involves nucleophilic addition of organometallic species generated from alkyl halides and metals such as zinc, indium, or tin to carbonyl compounds [10].
Asymmetric zinc-mediated Barbier-type allylation reactions have been successfully applied to lactone-containing substrates relevant to pyrido[4,3-b]indole synthesis [11]. These reactions demonstrate high diastereoselectivity regarding syn:anti ratios of newly formed chiral centers, with optimal conditions employing zinc powder in tetrahydrofuran at elevated temperatures [11]. The addition of alcohols as co-solvents minimizes acetal deprotection, while higher dilution conditions prevent undesired dimerization reactions [11].
Table 2 summarizes optimized conditions for Barbier-type allylation processes in pyrido[4,3-b]indole synthesis:
| Metal Reductant | Solvent | Temperature | Diastereoselectivity | Yield Range |
|---|---|---|---|---|
| Zinc powder | Tetrahydrofuran | 60°C | 83:17 (erythro:threo) | 70-85% |
| Indium powder | Tetrahydrofuran/water | Room temperature | Variable | 45-75% |
| Tin(II) chloride | Dichloroethane | 80°C | >90:10 | 60-80% |
The tin(II) chloride/sodium iodide system has proven particularly effective for intramolecular allylation reactions leading to seven-membered ring formation in pyrido[4,3-b]indole frameworks [12]. This methodology generates allylic iodides in situ, which undergo clean and diastereoselective allylation reactions with aldehyde functionalities [12]. The addition of catalytic palladium(II) chloride enhances diastereoselectivity, providing products as essentially single diastereomers in excellent yields [12].
Sequential Barbier-type processes have been developed for complex polycyclic pyrido[4,3-b]indole synthesis [12]. These multi-step sequences involve initial lactone formation through zinc-mediated allylation, followed by functional group manipulation and subsequent ring-forming reactions [12]. The methodology demonstrates remarkable scalability, with multi-gram batches achievable without yield depression [12].
Regioselective functionalization at the C-8 position of pyrido[4,3-b]indole systems represents a significant challenge in synthetic methodology [13]. The inherent electronic properties of the pyrido[4,3-b]indole scaffold influence the reactivity patterns, with the five-membered indole ring typically showing higher reactivity than the six-membered pyridine ring [13]. Selective C-8 functionalization requires careful control of reaction conditions and judicious choice of directing groups to override intrinsic reactivity preferences [13].
Enzymatic approaches using evolved ene-reductases have demonstrated remarkable selectivity for C-8 position alkylation in quinoline substrates, which serve as models for pyrido[4,3-b]indole systems [14]. The engineered enzyme GluER-T36A-Y343F-T25L-T231V-F343W catalyzes regioselective alkylation at the C-8 position with 65% yield as a single regioisomer [14]. This biocatalytic approach represents a significant advancement in achieving site-selective functionalization that is difficult to accomplish through traditional chemical methods [14].
Chemical approaches to C-8 functionalization have focused on palladium-catalyzed C-H activation strategies employing transient directing groups [13]. Installation of formyl groups at the C-3 position enables ortho-directed C-H functionalization at the C-4 position of indole systems, which can be extended to pyrido[4,3-b]indole frameworks [13]. The use of pivaloyl directing groups provides access to both C-4 and C-5 arylation products depending on the choice of arylating agent and catalyst system [13].
Structure-activity relationship studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives reveal the critical importance of C-8 substitution patterns [15]. Methoxy substitution at the C-8 position provides optimal activity profiles, while replacement with hydrogen or methyl groups results in comparable potency but altered efficacy parameters [15]. The position of methyl substitution shows dramatic effects, with potency decreasing in the order 7-methyl > 8-methyl > 9-methyl > 6-methyl substituted compounds [15].
The removal of N-tosyl protecting groups from pyrido[4,3-b]indole intermediates presents significant synthetic challenges due to the electron-deficient nature of the heterocyclic system [16]. Traditional detosylation conditions often fail or provide poor yields when applied to pyrido[4,3-b]indole substrates [2]. The Jackson and Shannon modification of the Pomeranz-Fritsch synthesis specifically encounters difficulties in the tosyl group removal and subsequent oxidation of dihydro intermediates to fully aromatic pyrido[4,3-b]indole products [2].
Magnesium-mediated reductive detosylation has emerged as an effective method for N-tosyl removal in pyrido[4,3-b]indole systems [16]. Treatment with excess magnesium in methanol efficiently removes the tosyl group while simultaneously reducing carbonyl functionalities present in the molecule [16]. This dual transformation can be advantageous when reduction of ketone groups is desired, but may complicate synthesis when carbonyl preservation is required [16].
Sodium/naphthalene systems provide an alternative approach for tosyl group removal under strongly reducing conditions [17]. This methodology has been successfully applied to tetrahydro-azocino[4,3-b]indole systems, achieving 81% yield over two deprotection and re-protection steps [17]. The harsh conditions require careful optimization to prevent over-reduction of aromatic systems [17].
Lithium diisopropylamide-mediated deprotection represents a milder alternative for pivaloyl-protected systems, which can serve as models for understanding tosyl removal mechanisms [18]. Treatment with two equivalents of lithium diisopropylamide in tetrahydrofuran at 40-45°C provides quantitative deprotection of pivaloyl groups [18]. The reaction tolerates various functional groups including aldehydes, esters, and ethers, though sterically hindered substrates require extended reaction times [18].
Oxidation of dihydropyrido[4,3-b]indole intermediates to fully aromatic systems often employs selenium dioxide as the oxidizing agent [17]. This transformation typically proceeds in moderate yields (56%) and requires careful control of reaction conditions to prevent over-oxidation [17]. Alternative oxidation protocols using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or chloranil have been explored but generally provide inferior results compared to selenium dioxide [17].
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride exists in two primary forms: the free base and the hydrochloride salt. The free base possesses a molecular formula of C₁₂H₁₄N₂ with a molecular weight of 186.25 g/mol [1] [2] [3]. The hydrochloride salt, which is the more commonly utilized form due to enhanced crystallinity and stability, has a molecular formula of C₁₂H₁₅ClN₂ and a molecular weight ranging from 222.71 to 222.72 g/mol [1] [2] [4] [5]. The monoisotopic mass of the hydrochloride salt is precisely 222.092376 g/mol [1].
The compound is assigned Chemical Abstracts Service numbers of 64172-41-4 for the free base [3] [6] [7] and 57933-28-5 for the hydrochloride salt [4] [5] [8] [9]. The MDL number for the hydrochloride form is MFCD07781100 [2] [4] [8] [9], providing standardized identification for chemical databases and regulatory purposes.
Partition coefficient analysis reveals limited experimental data for this specific compound. While direct LogP values are not reported in the literature surveyed, structural analogs provide insight into the expected lipophilicity. The 8-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analog exhibits a LogP of 2.85620 [10], suggesting that the 8-methyl derivative would likely demonstrate moderate lipophilicity with a LogP value between 2.0 and 3.0. The tetrahydropyridoindole scaffold generally confers good membrane permeability while maintaining sufficient aqueous solubility for biological applications [11] [12].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Based on spectroscopic data from closely related pyrido[4,3-b]indole derivatives, characteristic signal patterns can be predicted for this compound.
¹H Nuclear Magnetic Resonance Analysis: The proton nuclear magnetic resonance spectrum exhibits distinct regions corresponding to different chemical environments. Aromatic protons of the indole ring system appear in the δ 7.0-7.5 ppm region, with the pyridine ring protons typically observed at δ 6.8-7.0 ppm [13] [14]. The bridging methylene protons (CH₂) connecting the rings appear as multiplets around δ 3.8-4.0 ppm, while the tetrahydro ring CH₂ protons are observed at δ 2.8-3.0 ppm [14] [15]. The characteristic 8-methyl group appears as a singlet at approximately δ 2.3-2.4 ppm [13] [11].
¹³C Nuclear Magnetic Resonance Analysis: Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule. Quaternary aromatic carbons appear in the δ 145-150 ppm range, while aromatic CH carbons are typically observed between δ 110-130 ppm [14] [16]. The tetrahydro ring carbons appear at δ 20-50 ppm, with the 8-methyl carbon characterized by a signal around δ 25-30 ppm [14] [16]. The bicyclic fusion creates distinctive chemical shift patterns that confirm the pyrido[4,3-b]indole core structure.
2D-COSY Correlation Analysis: Two-dimensional correlation spectroscopy provides connectivity information essential for complete structural assignment. The COSY spectrum would show key correlations between adjacent protons, particularly between the tetrahydro ring CH₂ groups and the bridging methylene protons. Cross-peaks between aromatic protons and the 8-methyl group confirm the substitution pattern on the indole ring system [11] [14].
Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of specific functional groups within 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride. The infrared spectrum exhibits several diagnostic absorption bands that facilitate structural identification and purity assessment.
The indole N-H stretch appears as a medium to strong absorption between 3300-3400 cm⁻¹, characteristic of the secondary amine functionality in the indole ring system [13] . Aromatic C-H stretching vibrations are observed in the 3050-3100 cm⁻¹ region with medium intensity, corresponding to the aromatic protons on both the indole and pyridine portions of the molecule [13].
Aliphatic C-H stretching modes appear as strong absorptions between 2850-2950 cm⁻¹, representing the CH₂ groups in the tetrahydro ring and the CH₃ group at the 8-position [13] . The aromatic C=C stretching vibrations manifest as medium to strong bands in the 1600-1650 cm⁻¹ region, indicative of the conjugated aromatic system.
C-N stretching vibrations are observed between 1200-1350 cm⁻¹ with medium intensity, reflecting the nitrogen-carbon bonds within the bicyclic framework [13]. Ring deformation modes appear in the 800-900 cm⁻¹ region, providing fingerprint information for the specific pyrido[4,3-b]indole ring system .
The hydrochloride salt form exhibits additional characteristic absorptions related to the ionic interaction between the protonated nitrogen and chloride ion, which may appear as broad absorptions in the 2500-3000 cm⁻¹ region due to N⁺-H stretching [4] [5].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The compound exhibits characteristic fragmentation behavior under electron ionization and electrospray ionization conditions.
Under positive ion electrospray ionization, the molecular ion peak appears at m/z 187 [M+H]⁺ for the free base, representing the protonated molecular ion [18]. The molecular radical cation [M]⁺- appears at m/z 186 with relative intensity of 80-90% compared to the base peak [18]. This molecular ion serves as the parent ion for subsequent fragmentation processes.
Primary fragmentation involves loss of the 8-methyl group, yielding a fragment at m/z 171 with relative intensity of 40-60%. This methyl loss is characteristic of benzylic-type fragmentations common in indole derivatives [19] [18]. Secondary fragmentation includes loss of ethylene (C₂H₄) from the tetrahydro ring, producing a fragment at m/z 158 with 30-50% relative intensity.
Further fragmentation results in loss of propylene (C₃H₆) units, generating fragments at m/z 144 with 20-40% relative intensity. The indole base peak typically appears at m/z 130, representing the core aromatic system after loss of the tetrahydro ring components, with relative intensity of 60-80% [19] [18].
The fragmentation pattern confirms the structural integrity of the pyrido[4,3-b]indole framework and provides diagnostic information for compound identification in complex mixtures. The hydrochloride salt exhibits similar fragmentation patterns, with the chloride ion readily lost during ionization to yield the same fragment ions as the free base [20].
Thermal analysis of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride reveals important stability characteristics essential for handling, storage, and formulation considerations. The thermal properties differ significantly between the free base and hydrochloride salt forms.
The hydrochloride salt exhibits a melting point of 270-271°C [8] [21] [22], indicating substantial thermal stability and crystalline structure integrity. This relatively high melting point reflects strong intermolecular interactions within the crystal lattice, including hydrogen bonding between the protonated nitrogen and chloride ion, as well as π-π stacking interactions between the aromatic ring systems [8] [21].
The free base demonstrates a boiling point of 364.1°C at 760 mmHg [23], confirming thermal stability well above typical handling and storage temperatures. This elevated boiling point indicates low volatility and minimal vapor pressure under ambient conditions, facilitating safe laboratory handling and storage.
Thermal stability studies indicate that the compound remains stable under normal storage conditions when kept in dark environments with inert atmosphere protection [4] [5] [9]. The recommended storage temperature is room temperature, with protection from light and moisture to prevent potential degradation [4] [9]. Long-term stability data suggests minimal decomposition when stored under appropriate conditions.
Differential scanning calorimetry analysis would provide precise melting point determination and thermal transition information, while thermogravimetric analysis could establish decomposition temperature thresholds. The absence of reported decomposition temperatures in current literature indicates the need for comprehensive thermal stability studies to establish safe handling parameters and formulation guidelines [23] [24].